CypA Binding Affinity vs. Cyclosporin A
Sanglifehrin A (SFA) exhibits 10- to 20-fold higher binding affinity for cyclophilin A (CypA) compared to cyclosporin A (CsA), with a reported IC50 of 6.9 ± 0.9 nM for SFA [1][2]. This superior affinity is a critical differentiator for assays requiring potent CypA engagement, especially when lower drug concentrations are preferred to minimize off-target effects.
| Evidence Dimension | Cyclophilin A binding affinity (IC50) |
|---|---|
| Target Compound Data | 6.9 ± 0.9 nM |
| Comparator Or Baseline | Cyclosporin A: 10- to 20-fold lower affinity (relative comparison) |
| Quantified Difference | 10-20 fold higher affinity |
| Conditions | In vitro cyclophilin A binding assay; data derived from purified protein interaction studies. |
Why This Matters
For researchers requiring maximal CypA target engagement at minimal compound concentrations, Sanglifehrin A's superior affinity translates to experimental efficiency and potentially reduced non-specific effects.
- [1] Sanglier, J. J., Quesniaux, V., Fehr, T., Hofmann, H., Mahnke, M., Memmert, K., ... & Schilling, W. (1999). Sanglifehrins A, B, C and D, novel cyclophilin-binding compounds isolated from Streptomyces sp. A92-308110. I. Taxonomy, fermentation, isolation and biological activity. The Journal of Antibiotics, 52(5), 466-473. View Source
- [2] Sedrani, R., Kallen, J., Martin Cabrejas, L. M., Papageorgiou, C. D., Senia, F., Rohrbach, S., ... & Wagner, J. (2003). Sanglifehrin-cyclophilin interaction: degradation work, synthetic macrocyclic analogues, X-ray crystal structure, and binding data. Journal of the American Chemical Society, 125(13), 3849-3859. View Source
